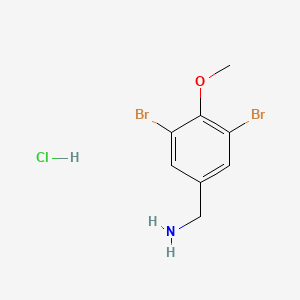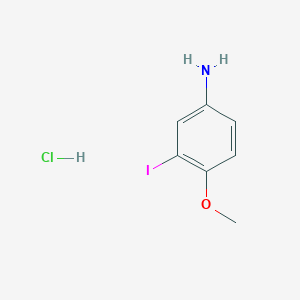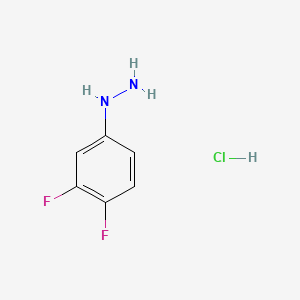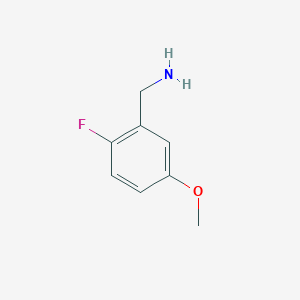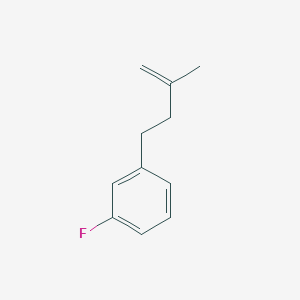
4-(3-Fluorophenyl)-2-methyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluorophenyl)-2-methyl-1-butene, also known as 3-fluoro-4-methyl-1-butene, is an organic compound that is used in a variety of scientific applications. It is a colorless liquid with a pungent odor and has a melting point of -54.6°C and boiling point of 91.2°C. It is insoluble in water but soluble in organic solvents. It has a molecular weight of 140.19 g/mol and a molecular formula of C10H12F. It is a highly flammable compound and should be handled with caution.
Applications De Recherche Scientifique
Synthesis and Polymerization Applications
One notable application of compounds related to 4-(3-Fluorophenyl)-2-methyl-1-butene is in the synthesis of telechelic oligomers. For example, 2,3-Di-(4-fluorophenyl)buta-1,3-diene, a compound with a similar structure, has been copolymerized with methyl methacrylate and styrene by a radical mechanism. The resulting copolymers, upon ozonolysis, yield telechelic oligomers with 4-fluorophenyl ketone end groups. These oligomers exhibit 1,4-configurations predominantly, indicating specific structural formations during polymerization (Dix, Ebdon, & Hodge, 1993).
Mechanistic Studies in Organic Reactions
In organic chemistry, the behavior of certain compounds under specific conditions provides insight into reaction mechanisms. For instance, the reaction of arc-generated carbon atoms with tert-butylbenzene, a process similar to interactions involving 4-(3-Fluorophenyl)-2-methyl-1-butene, produces 3-methyl-3-phenyl-1-butene among other compounds. This reaction, involving carbon insertion followed by hydrogen shifts, highlights the complexity of organic reaction mechanisms and the potential roles of fluoro-substituted butenes in such processes (Armstrong, Zheng, & Shevlin, 1998).
Propriétés
IUPAC Name |
1-fluoro-3-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKXVPYYUZQPIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641173 |
Source


|
| Record name | 1-Fluoro-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
731773-07-2 |
Source


|
| Record name | 1-Fluoro-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)





